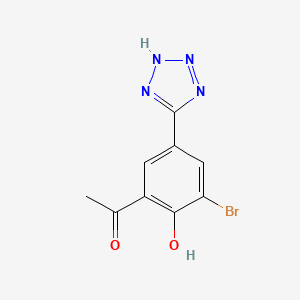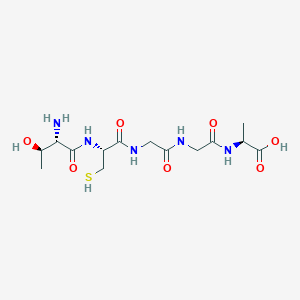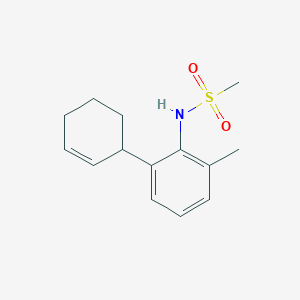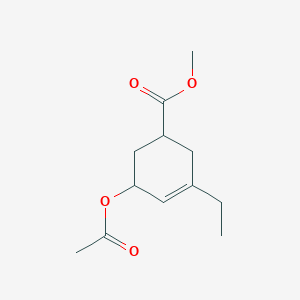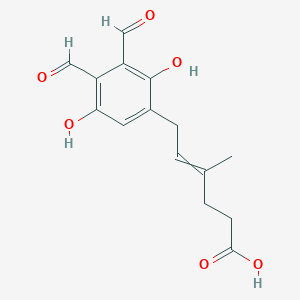
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid is a complex organic compound characterized by its unique structure, which includes both aldehyde and hydroxyl functional groups
Méthodes De Préparation
The synthesis of 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core phenyl structure, followed by the introduction of formyl and hydroxyl groups through controlled reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde and hydroxyl groups play a crucial role in these interactions, facilitating the formation of covalent bonds or hydrogen bonds with target molecules. This can lead to the modulation of biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)hexanoic acid
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhexanoic acid
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-2-enoic acid
These compounds share some structural similarities but differ in the position and nature of functional groups, which can lead to variations in their chemical reactivity and applications.
Propriétés
Numéro CAS |
221322-84-5 |
|---|---|
Formule moléculaire |
C15H16O6 |
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
6-(3,4-diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C15H16O6/c1-9(3-5-14(19)20)2-4-10-6-13(18)11(7-16)12(8-17)15(10)21/h2,6-8,18,21H,3-5H2,1H3,(H,19,20) |
Clé InChI |
NRXFOTGXGQTQGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC(=C(C(=C1O)C=O)C=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


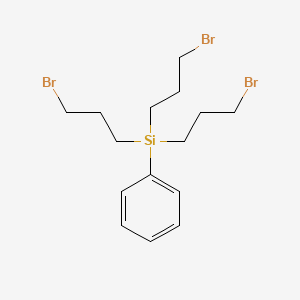
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
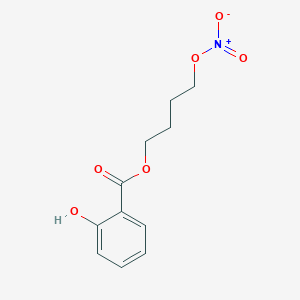
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)
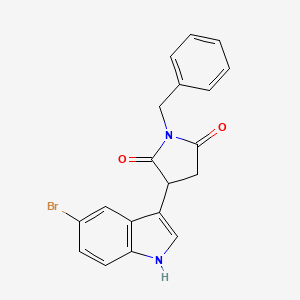

![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
